Cas no 81187-44-2 (1,1-dibromo-2-(3-bromopropyl)cyclopropane)
1,1-dibromo-2-(3-bromopropyl)cyclopropane Chemical and Physical Properties
Names and Identifiers
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- CYCLOPROPANE, 1,1-DIBROMO-2-(3-BROMOPROPYL)-
- 1,1-dibromo-2-(3-bromopropyl)cyclopropane
- 81187-44-2
- EN300-27158995
-
- Inchi: 1S/C6H9Br3/c7-3-1-2-5-4-6(5,8)9/h5H,1-4H2
- InChI Key: YEKVOZFBGUXSIT-UHFFFAOYSA-N
- SMILES: C1(Br)(Br)CC1CCCBr
Computed Properties
- Exact Mass: 319.82339Da
- Monoisotopic Mass: 317.82544Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0Ų
1,1-dibromo-2-(3-bromopropyl)cyclopropane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27158995-1g |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
81187-44-2 | 95% | 1g |
$699.0 | 2023-09-10 | |
| Enamine | EN300-27158995-5g |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
81187-44-2 | 95% | 5g |
$2028.0 | 2023-09-10 | |
| Enamine | EN300-27158995-10g |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
81187-44-2 | 95% | 10g |
$3007.0 | 2023-09-10 | |
| Enamine | EN300-27158995-0.05g |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
81187-44-2 | 95% | 0.05g |
$162.0 | 2023-09-10 | |
| Enamine | EN300-27158995-0.1g |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
81187-44-2 | 95% | 0.1g |
$241.0 | 2023-09-10 | |
| Enamine | EN300-27158995-0.25g |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
81187-44-2 | 95% | 0.25g |
$347.0 | 2023-09-10 | |
| Enamine | EN300-27158995-0.5g |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
81187-44-2 | 95% | 0.5g |
$546.0 | 2023-09-10 | |
| Enamine | EN300-27158995-1.0g |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
81187-44-2 | 95% | 1g |
$699.0 | 2023-06-04 | |
| Enamine | EN300-27158995-2.5g |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
81187-44-2 | 95% | 2.5g |
$1370.0 | 2023-09-10 | |
| Enamine | EN300-27158995-5.0g |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
81187-44-2 | 95% | 5g |
$2028.0 | 2023-06-04 |
1,1-dibromo-2-(3-bromopropyl)cyclopropane Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1,1-dibromo-2-(3-bromopropyl)cyclopropane
Introduction to 1,1-dibromo-2-(3-bromopropyl)cyclopropane (CAS No. 81187-44-2)
1,1-dibromo-2-(3-bromopropyl)cyclopropane is a significant compound in the field of organic chemistry and pharmaceutical research, characterized by its unique structural framework and versatile reactivity. This molecule, identified by the CAS number 81187-44-2, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules. The cyclopropane ring, a three-membered carbon heterocycle, introduces strain into the molecular structure, making it a valuable scaffold for functionalization and derivatization processes.
The presence of bromine atoms at the 1,1-dibromo positions and a bromopropyl substituent at the 2-position enhances the electrophilic nature of the molecule, facilitating various chemical transformations. These features make 1,1-dibromo-2-(3-bromopropyl)cyclopropane a promising candidate for exploring new synthetic pathways and drug discovery strategies. Recent advancements in medicinal chemistry have highlighted the importance of such intermediates in designing molecules with enhanced pharmacological properties.
In recent years, researchers have been increasingly interested in leveraging the strain energy stored within cyclopropane rings to develop innovative therapeutic agents. The high reactivity of 1,1-dibromo-2-(3-bromopropyl)cyclopropane allows for facile ring-opening reactions, which can be harnessed to construct more complex molecular architectures. This capability is particularly relevant in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active substances.
One of the most compelling aspects of 1,1-dibromo-2-(3-bromopropyl)cyclopropane is its role as a building block in constructing novel scaffolds for drug candidates. The bromine atoms serve as handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable the introduction of diverse functional groups, including aryl and amino moieties, which are critical for modulating biological activity. The bromopropyl substituent also provides a site for further derivatization, allowing chemists to tailor the properties of the resulting compounds.
Recent studies have demonstrated the utility of 1,1-dibromo-2-(3-bromopropyl)cyclopropane in the synthesis of bioactive molecules with potential applications in oncology and anti-inflammatory therapies. For instance, researchers have utilized this compound to develop analogs of known pharmacophores by incorporating cyclopropane motifs into larger molecular frameworks. The strained ring system is known to influence electronic properties and binding interactions with biological targets, making it an attractive feature for drug design.
The mechanistic studies on 1,1-dibromo-2-(3-bromopropyl)cyclopropane have provided valuable insights into cyclopropane chemistry. The high reactivity of brominated cyclopropanes allows for efficient ring-opening under mild conditions, often catalyzed by transition metal complexes or organometallic reagents. These reactions are not only synthetically useful but also offer opportunities to explore new reaction pathways and methodologies in organic synthesis.
The pharmaceutical industry has also shown interest in 1,1-dibromo-2-(3-bromopropyl)cyclopropane due to its potential as an intermediate in producing small-molecule inhibitors targeting specific enzymes or receptors. By modifying the substituents on the cyclopropane ring, chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of candidate drugs. This flexibility makes it a valuable tool in medicinal chemistry pipelines.
Moreover, the environmental and safety considerations associated with handling 1,1-dibromo-2-(3-bromopropyl)cyclopropane are important factors that influence its adoption in industrial applications. As with many brominated compounds, proper handling procedures must be followed to ensure worker safety and minimize environmental impact. However, when used responsibly within controlled laboratory settings or manufacturing processes, this compound offers significant advantages in synthetic chemistry.
The future prospects for 1,1-dibromo-2-(3-bromopropyl)cyclopropane are promising, with ongoing research exploring its role in developing next-generation therapeutics. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of novel derivatives with improved biological activity. Additionally, green chemistry principles may guide future synthetic strategies to make processes more sustainable and efficient.
In conclusion,1,1-dibromo-2-(3-bromopropyl)cyclopropane (CAS No. 81187-44-2) represents a versatile and valuable intermediate in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing innovative bioactive molecules. As research continues to uncover new applications for this compound, 1 , 1 - dibromo - 2 - ( 3 - bromopropyl ) - cyclopropane is poised to play an increasingly important role in drug discovery and molecular construction.
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